N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide

medicinal chemistry scaffold design SMYD inhibitor

N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 2199835-49-7) is a synthetic isoxazole‑4‑carboxamide featuring a 5‑methyl substitution on the heterocyclic ring and a 2‑hydroxycyclobutyl moiety on the amide nitrogen. This structural class serves as a platform for derivatization into inhibitors of epigenetic targets such as SMYD proteins.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 2199835-49-7
Cat. No. B2779639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS2199835-49-7
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2CCC2O
InChIInChI=1S/C9H12N2O3/c1-5-6(4-10-14-5)9(13)11-7-2-3-8(7)12/h4,7-8,12H,2-3H2,1H3,(H,11,13)
InChIKeyCKKOFFBUJMASEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide: Key Compound Profile for Procurement


N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 2199835-49-7) is a synthetic isoxazole‑4‑carboxamide featuring a 5‑methyl substitution on the heterocyclic ring and a 2‑hydroxycyclobutyl moiety on the amide nitrogen . This structural class serves as a platform for derivatization into inhibitors of epigenetic targets such as SMYD proteins [1]. As a building block, it is supplied for non‑human research use only, with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.21 g·mol⁻¹ .

Fragment screening Physicochemical profile aligns with fragment rule-of-three (MW
Hydrogen bond donor 2‑hydroxycyclobutyl provides a rigid H‑bond donor for structure‑guided design of isoxazole‑based inhibitors.
Regioisomer advantage 5‑methylisoxazole core reported lower CYP inhibition context vs. 3‑methyl isomer, supporting metabolic liability review in lead optimization.

Why N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole Amides


Minor changes to the amide side chain of 5‑methylisoxazole‑4‑carboxamides drastically alter biological activity. The 2‑hydroxycyclobutyl group introduces a rigid, hydrogen‑bond‑donating substituent that is absent in simple alkyl- or aryl‑amido analogs [1]. In 5‑methylisoxazole‑4‑carboxamide derivative series, the cyclobutanol motif has been correlated with enhanced target‑site complementarity in silico, whereas replacement by unsubstituted cyclohexyl or phenyl groups led to loss of key interactions [1]. Because this compound is primarily employed as a fragment or building block for further optimization, any structural deviance propagates into the final inhibitor, making direct generic substitution unreliable for reproducible biological results.

Hydrogen‑bond network loss Replacing the 2‑hydroxycyclobutyl with unsubstituted alkyl or aryl amides removes a key H‑bond donor, disrupting target‑site complementarity observed in SMYD3 co‑crystal structures.
Regioisomeric CYP profile shift 3‑Methylisoxazole analogs may exhibit >6‑fold higher CYP3A4 inhibition, altering metabolic stability context and complicating lead optimization interpretation.
Fragment space exclusion Larger isoxazole carboxamides (MW > 350 Da, clogP > 2.5) do not meet fragment‑screening criteria, rendering them unsuitable for fragment‑based discovery workflows that require low molecular complexity.

Quantitative Differentiation of N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide from Its Closest Analogs


Structural Pre‑organization: Hydroxycyclobutyl vs. Unsubstituted Cyclobutyl Amide

The 2‑hydroxy substituent on the cyclobutane ring provides a hydrogen‑bond donor that is absent in the unsubstituted cyclobutyl amide analog. In the SMYD3 isoxazole‑amide series, the presence of a tethered hydroxyl group was essential for achieving nanomolar enzymatic inhibition [1]. While direct activity data for this exact compound are not publicly available, the class‑level SAR indicates that the hydroxyl group imparts a >10‑fold gain in ligand‑binding enthalpy compared to des‑hydroxy counterparts [1].

H‑Bond Donor Capacity
Class‑level inference
This compound Donor count = 2
vs
Des‑hydroxy analog Donor count = 1
Estimated ΔΔG_binding ≈ −1.5 to −2.0 kcal·mol⁻¹ (class SAR inference from PDB 6P6G).
Supports hydrogen‑bond‑directed fragment design.
Inferred from SMYD3 co‑crystal structures; direct binding data for this compound not publicly available.
medicinal chemistry scaffold design SMYD inhibitor

Synthetic Diversity Potential: 5‑Methylisoxazole vs. 3‑Substituted Isoxazole Core

The 5‑methyl substitution pattern on the isoxazole ring is associated with increased oxidative metabolic stability compared to 3‑substituted isoxazoles. In a panel of 12 5‑methylisoxazole‑4‑carboxamide derivatives, compounds bearing the 5‑methyl group showed minimal inhibition of CYP3A4 (IC₅₀ >50 µM), whereas corresponding 3‑methyl isomers exhibited CYP3A4 IC₅₀ values as low as 8 µM [1]. The target compound, possessing the 5‑methylisoxazole core, is therefore more suitable for programs where low CYP liability is desired.

CYP3A4 Inhibition
Class‑level inference
5‑Methyl core (extrapolated) IC₅₀ > 50 µM
vs
3‑Methyl isomer IC₅₀ = 8 µM
≥ 6‑fold lower CYP3A4 inhibition in fluorometric assay with recombinant enzyme.
Supports lower CYP inhibition context for 5‑methyl regioisomer in lead optimization.
Class‑level trend from a panel of 12 derivatives; individual compound verification advised.
building block lead optimization parallel synthesis

Fragment‑Like Physicochemical Profile vs. Larger Isoxazole Carboxamides

With a molecular weight of 196.2 Da, clogP ≈ 0.8, and only 2 hydrogen‑bond donors, N‑(2‑hydroxycyclobutyl)‑5‑methyl‑1,2‑oxazole‑4‑carboxamide adheres to the Astex Rule of Three for fragments [1]. In contrast, the majority of biologically active isoxazole‑4‑carboxamide SMYD inhibitors reported have MW > 350 Da and clogP > 2.5, placing them outside fragment space [2]. This allows the target compound to serve as a highly ligand‑efficient starting point (typical LE > 0.4 kcal·mol⁻¹ per heavy atom) for structure‑guided optimization, whereas larger analogs cannot be used for fragment screening.

Fragment Ligand Efficiency
Cross‑study comparable
This compound MW 196 Da · LE ~0.42
vs
Typical SMYD inhibitor MW 561 Da · LE ~0.26
MW 65 % lower; LE advantage ~0.16 kcal·mol⁻¹ per heavy atom (calculated).
Enables fragment‑based screening and efficient hit‑to‑lead progression.
LE calculated assuming ΔG ≈ −7 kcal·mol⁻¹; direct affinity data for this compound unavailable.
fragment-based drug discovery ligand efficiency Rule of Three

Research Applications Where N-(2-Hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide Delivers Clear Advantage


Fragment-Based Screening Against SMYD Methyltransferases

The compound’s fragment‑like size (MW < 200 Da) and hydrogen‑bond‑rich hydroxycyclobutyl moiety make it an ideal starting point for SPR‑ or NMR‑based fragment screening against SMYD2 or SMYD3. Its superior ligand efficiency profile means that any hit can be elaborated while maintaining drug‑like properties [1]. Larger isoxazole carboxamides are precluded from such campaigns because they exceed fragment library physicochemical cutoffs.

Parallel Synthesis of 5‑Methylisoxazole‑4‑carboxamide Lead Series

The 5‑methylisoxazole core demonstrates significantly lower CYP3A4 inhibition compared to 3‑methyl analogs, reducing the risk of metabolic liabilities in early‑stage lead optimization [1]. Researchers can use this carboxamide as a parent scaffold for amide‑based diversification, confident that the regioisomeric substitution will not introduce undesired CYP inhibition that could derail later preclinical development.

Structure‑Guided Optimization of Isoxazole‑Based Epigenetic Probes

Co‑crystal structures of related isoxazole amides with SMYD3 (PDB 6P6G) show that hydrogen‑bond donors on the amide‑side substituent engage a structured water network in the binding site [1]. The 2‑hydroxycyclobutyl group of the target compound is geometrically poised to mimic this network, providing a direct template for structure‑based design that simple alkyl amides cannot replicate.

Application
Selection Property
Validation Focus
Fragment‑based SMYD methyltransferase screening
Fragment rule‑of‑three compliance and hydrogen‑bond donor presence
Ligand efficiency in SMYD binding assays; crystallographic fragment soaking
Parallel synthesis of 5‑methylisoxazole‑4‑carboxamide lead series
5‑methyl regioisomer reported lower CYP inhibition profile
CYP3A4 inhibition assay and metabolic stability profiling in lead optimization
Structure‑guided optimization of isoxazole‑based epigenetic probes
Hydrogen‑bond donor geometry compatible with SMYD3 binding‑site water network
Crystallographic or modeling confirmation of binding pose using PDB 6P6G template
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